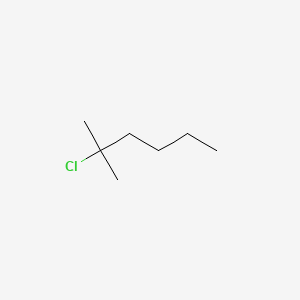
2-Chloro-2-methylhexane
Overview
Description
2-Chloro-2-methylhexane is an organic compound classified as a tertiary alkyl halide. Its molecular formula is C₇H₁₅Cl, and it is known for its role in various chemical reactions and industrial applications. The compound consists of a hexane backbone with a chlorine atom and a methyl group attached to the second carbon atom.
Mechanism of Action
Target of Action
2-Chloro-2-methylhexane is a chlorinated alkane, and its primary targets are typically organic molecules with reactive sites, such as double bonds or nucleophilic atoms . .
Mode of Action
The mode of action of this compound is likely to involve nucleophilic substitution or elimination reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) reacts with the electrophilic carbon atom attached to the chlorine in this compound, leading to the substitution or elimination of the chlorine atom .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the compound’s reactivity. Additionally, factors such as temperature and pH can influence the rate and direction of the reactions it participates in .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-2-methylhexane can be synthesized through the chlorination of 2-methylhexane. This process typically involves the use of chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction proceeds as follows:
C₇H₁₆+Cl₂→C₇H₁₅Cl+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where 2-methylhexane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products:
Nucleophilic Substitution: 2-Methyl-2-hexanol.
Elimination Reactions: 2-Methyl-1-hexene and 2-Methyl-2-hexene.
Oxidation: Various oxidized products depending on the reaction conditions.
Scientific Research Applications
2-Chloro-2-methylhexane is utilized in various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and kinetics of nucleophilic substitution and elimination reactions.
Biology: Investigating the effects of alkyl halides on biological systems and their potential use as bioactive agents.
Medicine: Exploring its potential as a precursor for synthesizing pharmaceuticals and other bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other organic compounds.
Comparison with Similar Compounds
2-Chloro-2-methylbutane: Another tertiary alkyl halide with similar reactivity but a shorter carbon chain.
2-Chloro-3-methylpentane: Similar structure but with the chlorine atom on a different carbon.
2-Chloro-2-methylpropane: A simpler tertiary alkyl halide with only four carbon atoms.
Uniqueness: 2-Chloro-2-methylhexane is unique due to its specific structure, which provides distinct reactivity patterns in nucleophilic substitution and elimination reactions. Its longer carbon chain compared to similar compounds allows for more complex reaction pathways and product formation.
Properties
IUPAC Name |
2-chloro-2-methylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-4-5-6-7(2,3)8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOBQLJBYKKAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196006 | |
| Record name | 2-Chloro-2-methylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4398-65-6 | |
| Record name | 2-Chloro-2-methylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004398656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-methylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


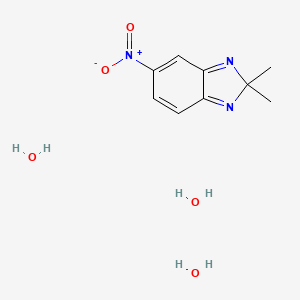
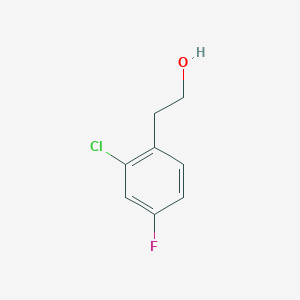
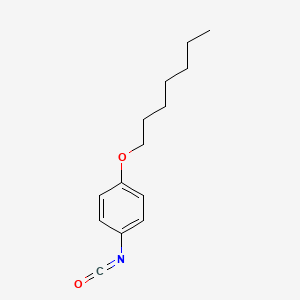
![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)

![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)
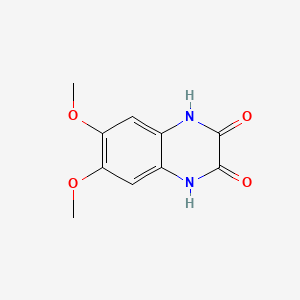
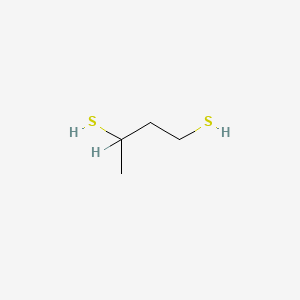

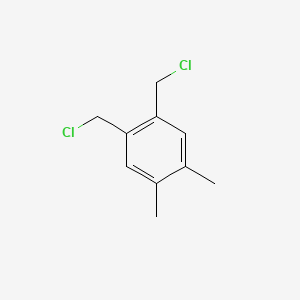
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B1597270.png)
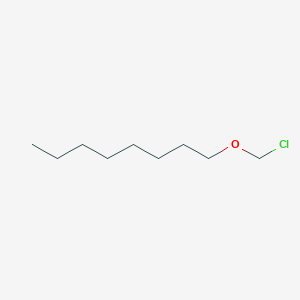
![3-(4-BROMOPHENYL)-2H-BENZO[B][1,4]OXAZINE](/img/structure/B1597272.png)
![1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene](/img/structure/B1597273.png)
